Product packaging for Boc-3,5-diiodo-L-tyrosine(Cat. No.:CAS No. 62129-53-7)

Boc-3,5-diiodo-L-tyrosine

Cat. No.: B558194
CAS No.: 62129-53-7
M. Wt: 533,09 g/mole
InChI Key: CTUIJSMDTYBOLW-JTQLQIEISA-N
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Description

Contextualization within Amino Acid Chemistry

In the broader context of amino acid chemistry, Boc-3,5-diiodo-L-tyrosine is classified as a non-proteinogenic, protected amino acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide synthesis, as it prevents the amino group from participating in unwanted reactions while allowing for selective deprotection under specific acidic conditions. evitachem.comchemimpex.com The presence of this group enhances the compound's stability and solubility, facilitating its use in various synthetic pathways. chemimpex.comchemimpex.com

The core structure of L-tyrosine is modified by the introduction of two iodine atoms at the 3 and 5 positions of the phenolic ring. This halogenation significantly alters the electronic and steric properties of the amino acid. mdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C14H17I2NO5
Molecular Weight 533.1 g/mol
Appearance White to off-white solid
Synonyms Boc-3,5-diiodo-L-Tyr-OH
IUPAC Name (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
MDL Number MFCD00058515
PubChem CID 3008358

Data sourced from American Elements. americanelements.com

Significance in Peptide Chemistry and Analog Development

The primary application of this compound is in peptide chemistry, where it serves as a crucial building block for the synthesis of modified peptides. chemimpex.com Its incorporation into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) techniques. evitachem.com The Boc protecting group allows for controlled, stepwise addition to the growing peptide chain. chemimpex.com

The presence of the diiodo-tyrosine residue can confer unique properties to the resulting peptide. For instance, it can be used to develop peptide-based drugs with modified biological activity and stability. chemimpex.com Research has shown that the incorporation of 3,5-diiodotyrosine can improve the serum stability of peptides. nih.govacs.org Furthermore, the iodine atoms provide a site for further chemical modification or for the introduction of radiolabels, which is particularly significant in the development of diagnostic and therapeutic agents. chemimpex.comchemimpex.com For example, its derivatives are used in the preparation of radiolabeled peptides for imaging techniques like PET scans. chemimpex.com

The development of peptide analogs containing this compound has been explored in various therapeutic areas, including oncology and endocrinology. chemimpex.comchemimpex.com By conjugating this compound with therapeutic agents, researchers aim to improve the specificity and efficacy of treatments. chemimpex.com

Role in Halogenated Amino Acid Research

This compound is a key subject in the study of halogenated amino acids. Halogenation is a powerful tool for modifying the physicochemical and structural properties of amino acids and the peptides they form. nih.govnih.gov The introduction of halogen atoms can influence molecular volume, the acidity of the side-chain, and hydrophobicity. mdpi.com

Research in this area investigates how the presence of iodine atoms affects protein structure and function. For instance, halogen bonds, a type of noncovalent interaction involving the halogen atom, can play a role in the interaction of modified peptides with their biological targets. researchgate.netmdpi.com Studies have shown that the affinity and selectivity of a peptide for its receptor can be enhanced by halogenation, with the effect often increasing in the order of F < Cl < Br < I. researchgate.netresearchgate.net

The study of naturally occurring halogenated amino acids, such as those found in marine organisms, provides a basis for understanding their biological roles and for the rational design of new bioactive molecules. mdpi.com 3,5-diiodo-L-tyrosine is an intermediate in the biosynthesis of thyroid hormones, highlighting its biological relevance. evitachem.com

Emergence in Advanced Synthetic Methodologies

The unique structure of this compound makes it a valuable substrate in advanced synthetic methodologies. The iodine atoms on the aromatic ring are particularly useful as they can participate in a variety of cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. evitachem.com This allows for the synthesis of complex molecules with diverse functionalities.

For example, a series of fluorescent unnatural amino acids have been synthesized from protected diiodo-L-tyrosine using palladium-catalyzed Heck couplings with styrene (B11656) analogs. semanticscholar.orgrsc.org This demonstrates the utility of this compound as a scaffold for creating novel molecular probes.

Furthermore, synthetic strategies have been developed for the efficient preparation of this compound itself. A common method involves the protection of L-tyrosine with a Boc group, followed by iodination of the aromatic ring. evitachem.com One specific method involves the bis-iodination of Boc-OMe-L-tyrosine using N-iodosuccinimide in dichloromethane (B109758). nih.gov

Table 2: Example Synthetic Route for a this compound derivative

StepReactantsReagents/ConditionsProduct
1. Protection L-tyrosineBoc anhydride (B1165640) (Boc₂O), NaHCO₃, THF/H₂ON-Boc-L-tyrosine
2. Esterification N-Boc-L-tyrosineNot specified in all sources, can be done prior to or after iodinationN-Boc-L-tyrosine methyl ester
3. Iodination N-Boc-L-tyrosine methyl esterN-Iodosuccinimide (NIS), Dichloromethane (DCM), 0 °CN-Boc-3,5-diiodo-L-tyrosine methyl ester

This table represents a generalized synthetic pathway based on multiple sources. evitachem.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17I2NO5 B558194 Boc-3,5-diiodo-L-tyrosine CAS No. 62129-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUIJSMDTYBOLW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388347
Record name Boc-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62129-53-7
Record name Boc-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-Tyr(3,5-I2)-OH
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Synthesis and Chemical Methodologies for Boc 3,5 Diiodo L Tyrosine and Its Derivatives

Precursor Synthesis from L-Tyrosine and Analogues

The journey to Boc-3,5-diiodo-L-tyrosine begins with the modification of its precursor, L-tyrosine. This foundational amino acid undergoes critical transformations to introduce the iodine atoms and the protective Boc group.

Iodination Strategies for Tyrosine Core

The introduction of two iodine atoms onto the aromatic ring of tyrosine is a crucial step. This is typically achieved at the 3 and 5 positions, ortho to the hydroxyl group, due to the directing effects of the hydroxyl and alkyl substituents.

Direct iodination of L-tyrosine or its protected derivatives is a common and effective strategy. researchgate.net Various iodinating agents and reaction conditions have been explored to achieve efficient di-iodination.

One established method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. nih.gov For instance, Boc-OMe-L-tyrosine can be dissolved in a solvent like dichloromethane (B109758) (DCM) and treated with NIS at a reduced temperature, such as 0 °C. The reaction progress is monitored until the starting material is consumed. nih.gov Another approach utilizes iodine in the presence of an oxidizing agent. For example, 3,5-diiodo-L-tyrosine can be synthesized by treating L-tyrosine with iodine and sodium iodide in aqueous ethylamine (B1201723) or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide. chemicalbook.com

Researchers have also employed bis(pyridine)iodonium (I) tetrafluoroborate (B81430) (IPy2BF4) for the iodination of tyrosine-containing peptides. This reagent demonstrates high reactivity, leading to the rapid and selective di-iodination of tyrosine residues. upf.edu

A summary of direct iodination methods is presented in the table below:

Starting MaterialIodinating AgentSolventConditionsProductYieldReference
Boc-OMe-L-tyrosineN-Iodosuccinimide (NIS)Dichloromethane (DCM)0 °C, ~40 min3,5-diiodo-Boc-OMe-L-tyrosine67.5% nih.gov
L-TyrosineIodine / Sodium IodideAqueous Ethylamine-3,5-diiodo-L-tyrosine- chemicalbook.com
L-TyrosineIodine / Hydrogen PeroxideAcetic Acid / Hydrochloric Acid-3,5-diiodo-L-tyrosine- chemicalbook.com
Tyrosine-containing peptidesIPy2BF4Aqueous mediumAlmost instantDiiodinated tyrosine peptidesQuantitative upf.edu

The iodination of the tyrosine ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. libretexts.orglibretexts.org The electron-rich phenolic ring of tyrosine is susceptible to attack by an electrophilic iodine species. umn.edu While molecular iodine (I2) itself is generally unreactive towards aromatic rings, its reactivity can be enhanced by the addition of an oxidizing agent. libretexts.orglibretexts.orgorgoreview.com These agents, such as hydrogen peroxide or copper salts like CuCl2, oxidize I2 to a more potent electrophilic species, often represented as I+. libretexts.orglibretexts.orgorgoreview.com This generated electrophile then reacts with the aromatic ring to yield the iodinated product. libretexts.orglibretexts.org

In a biological context, the enzyme thyroid peroxidase catalyzes the iodination of tyrosine in the thyroid gland. libretexts.orgumn.edu It utilizes hydrogen peroxide to oxidize iodide (I-) to an electrophilic iodine species, possibly hypoiodous acid (HIO), which then iodinates the tyrosine residues. libretexts.orgumn.edu

Recent advancements have explored novel reagents to facilitate this transformation. For instance, a mixture of bis(methanesulfonyl) peroxide and iodide has been shown to be effective for the regioselective iodination of arenes. d-nb.info

Direct Iodination Methods

Incorporation of Protecting Groups (Boc)

To prevent unwanted side reactions during peptide synthesis or other chemical modifications, the amine functionality of 3,5-diiodo-L-tyrosine is protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its straightforward removal. fengchengroup.comacademie-sciences.fr

The N-Boc-protected form of L-tyrosine is a commercially available starting material for many synthetic routes. chemicalbook.comnih.gov The Boc group is typically introduced by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)2O), under basic conditions. nih.govgoogle.com For example, L-tyrosine can be treated with (Boc)2O in a mixture of tetrahydrofuran (B95107) (THF) and a sodium bicarbonate solution. nih.gov A one-pot synthesis method has been developed where an aqueous solution of L-tyrosine and a base like sodium hydroxide (B78521) or potassium hydroxide is added to (Boc)2O in batches, achieving high yields of over 90%. google.com

The general reaction for Boc protection is as follows: L-Tyrosine + (Boc)2O --(Base)--> N-Boc-L-tyrosine

In more complex syntheses, particularly those involving peptides with multiple functional groups, selective protection of side chains is crucial. While the primary focus here is on the synthesis of this compound, it's important to note that the phenolic hydroxyl group of tyrosine can also be protected if necessary. thieme-connect.de However, the reactivity of the ring-substituted 3,5-diiodotyrosine is relatively low, which can sometimes allow for its use without side-chain protection, even in solid-phase synthesis. thieme-connect.de

Boc Protection of Amine Functionality

Advanced Synthetic Routes for this compound Derivatives

The derivatization of this compound is a key strategy for developing novel therapeutic agents and molecular probes. chemimpex.comchemimpex.com The presence of the diiodo-phenyl group, combined with the protected amino acid functionality, offers a versatile platform for chemical modification.

The synthesis of this compound methyl ester is a fundamental transformation that protects the carboxylic acid moiety, facilitating further reactions. A common route involves the initial protection of L-tyrosine to form Boc-OMe-L-tyrosine, followed by iodination. nih.gov

The process can be summarized in the following steps:

Esterification and N-Protection : L-tyrosine is first treated with 2,2-dimethoxypropane (B42991) and concentrated hydrochloric acid to produce the methyl ester. Subsequently, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium bicarbonate (NaHCO₃) to yield Boc-OMe-L-tyrosine. nih.gov

Iodination : The resulting Boc-OMe-L-tyrosine is then subjected to electrophilic iodination. N-Iodosuccinimide (NIS) is used as the iodinating agent in a solvent like dichloromethane (DCM) at 0 °C. nih.gov This reaction proceeds efficiently to install two iodine atoms onto the phenolic ring at the positions ortho to the hydroxyl group.

A modified method using N-iodosuccinimide in dichloromethane has been reported to produce this compound methyl ester in a 67.5% yield after purification. nih.gov This derivative is a valuable building block for peptide synthesis and the development of thyroid hormone analogs. chemimpex.com

Starting MaterialReagentsProductYieldReference
Boc-OMe-L-tyrosineN-Iodosuccinimide (NIS), Dichloromethane (DCM)3,5-diiodo-Boc-OMe-L-tyrosine67.5% nih.gov
L-tyrosine1. 2,2-dimethoxypropane, HCl; 2. Boc₂O, NaHCO₃Boc-OMe-L-tyrosine- nih.gov

The conversion of this compound into its N-hydroxysuccinimide (NHS) ester is a crucial step for its use in bioconjugation and solid-phase peptide synthesis. chemimpex.com The NHS ester is a highly reactive intermediate that readily couples with primary amino groups of proteins, peptides, or other biomolecules to form stable amide bonds.

This synthesis is typically achieved by reacting the carboxylic acid of this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting this compound NHS ester is a valuable reagent for:

Peptide Synthesis : It serves as an activated building block for incorporating the diiodotyrosine residue into peptide chains. chemimpex.com

Radiolabeling : The iodine atoms can be replaced with radioactive isotopes, making the NHS ester useful for creating radiolabeled probes for medical imaging. chemimpex.com

Targeted Drug Delivery : It can be conjugated to therapeutic agents to improve their specificity and efficacy, particularly in oncology. chemimpex.com

Diketopiperazines (DKPs) are a class of cyclic dipeptides with a wide range of pharmacological activities, including antitumor, antiviral, and antibacterial properties. researchgate.net Iodinated DKP analogues derived from this compound have been synthesized and evaluated for their biological potential. researchgate.net

A straightforward strategy for synthesizing iodinated DKPs involves using the diiodinated tyrosine monomer as a precursor. researchgate.netresearchgate.net The synthesis begins with the preparation of a dipeptide containing the diiodotyrosine residue. For instance, an Fmoc-protected diiodotyrosine dimer can be synthesized first. Subsequent removal of the Fmoc protecting group under basic conditions triggers an intramolecular cyclization, leading to the formation of the diketopiperazine ring. researchgate.netresearchgate.net This method allows for the creation of a variety of DKP analogues of Cyclo(L-Tyr-L-Tyr) with a varying number of iodine atoms, such as cyclo(Tyr(I)₂-Tyr) and cyclo(Tyr(I)₂-Tyr(I)₂). researchgate.net

PrecursorKey StepProductReference
Iodinated Fmoc tyrosine dimersFmoc eliminationDiketopiperazine (DKP) analogues of Cyclo(L-Tyr-L-Tyr) researchgate.netresearchgate.net

Research has demonstrated that the biological activity of these iodinated DKP analogues is significantly influenced by both the iodine substituents and the phenolic hydroxyl group. researchgate.netresearchgate.net The combination of the electron-rich phenolic group with the iodine atoms has been found to be crucial for enhancing the cytotoxic activity of these compounds against various cancer cell lines, including HeLa, MCF-7, and A431. researchgate.netresearchgate.net The phenolic group is thought to play a role in receptor binding or other molecular interactions, while the iodine atoms may contribute through halogen bonding or by altering the electronic properties and steric profile of the molecule. researchgate.netrotman-baycrest.on.ca Studies on substituted phenols suggest that bulky groups in the ortho positions, such as iodine, can be critical for inducing apoptosis. rotman-baycrest.on.ca The number of iodine atoms in the DKP structure is an essential parameter that modulates the compound's cytotoxic potency. researchgate.net

Constraining the structure of tyrosine into a cyclic framework is a powerful strategy for creating conformationally rigid analogues with altered biological properties. Tetrahydroisoquinoline (THIQ) derivatives are prominent examples of such cyclic tyrosine analogs.

A key synthetic route to these compounds starting from 3,5-diiodo-L-tyrosine is the Pictet-Spengler reaction. mdpi.comnih.gov In a modified procedure, 3,5-diiodo-D/L-tyrosine is treated with paraformaldehyde in the presence of hydrobromic and trifluoroacetic acids. mdpi.comnih.gov This reaction sequence leads to the formation of (R/S)-7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. mdpi.comnih.gov This product retains the core diiodo-phenol structure within a rigid bicyclic system. These iodinated THIQ derivatives can serve as precursors for further chemical elaboration, including the synthesis of radiofluorinated and radioiodinated tracers for medical imaging applications. mdpi.com

Starting MaterialReaction TypeKey ReagentsProductReference
3,5-diiodo-D/L-tyrosinePictet-Spengler ReactionParaformaldehyde, HBr, TFA7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid mdpi.comnih.gov

Cyclic Tyrosine Analog Synthesis (e.g., Tetrahydroisoquinoline Derivatives)

Pictet-Spengler Reactions in Tyrosine Cyclization

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is particularly relevant to tyrosine and its derivatives, as their intrinsic structure provides the necessary β-phenylethylamine motif.

The general mechanism proceeds through the formation of an iminium ion from the amine and carbonyl compound, which then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring, leading to cyclization. wikipedia.org For tyrosine derivatives, the electron-donating hydroxyl group on the phenyl ring facilitates this cyclization. nih.gov

In the context of 3,5-diiodotyrosine, the Pictet-Spengler reaction has been utilized to synthesize constrained tyrosine analogs. For instance, the reaction of diiodo-L-tyrosine with formaldehyde (B43269) in the presence of a strong acid like HCl or HBr leads to the formation of 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (a diiodo-Tic derivative). rsc.orgnih.gov The presence of the iodine atoms can influence the reaction conditions, sometimes requiring higher temperatures. rsc.org However, careful temperature control is crucial to minimize racemization. rsc.org The resulting diiodo-Tic derivatives can then be subjected to catalytic hydrogenation to remove the iodine atoms, yielding the parent Tic derivative in high optical purity. rsc.orgresearchgate.net

This methodology offers a robust route to conformationally restricted tyrosine analogs, which are valuable tools in peptide and medicinal chemistry for studying structure-activity relationships. iisc.ac.in The use of this compound in this reaction would involve the initial condensation and cyclization, followed by the potential for further modifications or deprotection steps.

Preparation of Iodo-TIC(OH) Derivatives

The synthesis of iodinated 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with a hydroxyl group (Iodo-TIC(OH)) derivatives often starts from commercially available 3,5-diiodo-L-tyrosine. nih.gov A modified Pictet-Spengler procedure is a key step in this process.

A common synthetic route involves the treatment of 3,5-diiodo-D/L-tyrosine with paraformaldehyde in the presence of hydrobromic acid and trifluoroacetic acid. nih.gov This reaction yields (R/S)-7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide salts. nih.gov The resulting di-iodinated TIC derivative can then be selectively deiodinated. For example, treatment with zinc in aqueous hydrobromic acid can remove one of the iodine atoms to produce mono-iodinated TIC(OH) derivatives. nih.gov

The following table outlines a general synthetic scheme for the preparation of specific Iodo-TIC(OH) derivatives starting from 3,5-diiodo-tyrosine:

Starting MaterialReagents and ConditionsProductReference
3,5-diiodo-D/L-tyrosinei) Paraformaldehyde, HBr 33% in AcOH, TFA, 80 °C, 1 h; ii) Paraformaldehyde, 80 °C, 15 h(R/S)-7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide nih.gov
(R/S)-7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromideZn, aq. HBr conc., EtOH, r.t., 2 h(R/S)-7-hydroxy-6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid nih.gov
(R/S)-7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromidePd/C 10%, H₂, Et₃N, EtOH, r.t., 28 h(R/S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid nih.gov

These Iodo-TIC(OH) derivatives are valuable as precursors for radiolabeled compounds used in medical imaging techniques like SPECT and PET. nih.gov The iodine atoms provide sites for the introduction of radioisotopes.

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of key synthetic reactions is paramount for optimizing reaction conditions and expanding their scope. The following sections delve into the mechanistic details of two important palladium- and copper-catalyzed reactions involving diiodo-tyrosine derivatives.

Palladium-Catalyzed Heck Couplings for Styryl-L-tyrosine Analogs

The Palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. organic-chemistry.org This reaction has been successfully employed to synthesize styryl-L-tyrosine analogs from protected 3,5-diiodo-L-tyrosine. rsc.org These fluorescent unnatural amino acids have applications in studying peptide structure and function. rsc.orgresearchgate.net

The generally accepted mechanism for the Heck reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (in this case, the iodinated tyrosine derivative) to a Pd(0) complex. researchgate.netlibretexts.org This is often the rate-limiting step and is influenced by the nature of the halide, with iodides being more reactive than bromides or chlorides. researchgate.net

The catalytic cycle can be summarized in the following steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound derivative to form a square planar Pd(II) complex. libretexts.org

Olefin Coordination and Insertion: The alkene (styrene derivative) coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the palladium-aryl bond. This step typically proceeds in a syn-fashion. scielo.br

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride complex and the styryl-tyrosine product. This elimination is also typically a syn-process and leads to the formation of the E-isomer of the product with high selectivity. rsc.orgscielo.br

Reductive Elimination and Catalyst Regeneration: The palladium-hydride complex undergoes reductive elimination of HX (where X is the halide) in the presence of a base, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Chan-Lam Coupling Reactions in Thyroid Hormone Analog Synthesis

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds, most commonly aryl-oxygen (diaryl ether) or aryl-nitrogen bonds. wikipedia.org This reaction is particularly significant in the synthesis of thyroid hormone analogs, as the core structure of these molecules contains a diaryl ether linkage. organic-chemistry.orgeur.nl

The reaction typically involves the coupling of an aryl boronic acid with a phenol (B47542) or an amine. organic-chemistry.org In the context of synthesizing thyroid hormone analogs from this compound, the phenolic hydroxyl group of a second aromatic ring (often as a boronic acid derivative) would couple with the diiodotyrosine moiety, or vice versa where the diiodotyrosine's phenolic group reacts with an arylboronic acid. Research has shown the successful coupling of 4-(triisopropyl)silyloxyphenyl boronic acid with 3,5-diiodo-Boc-OMe-L-tyrosine using copper(II) acetate (B1210297). nih.gov

The proposed mechanism for the Chan-Lam coupling is complex and can be influenced by the specific reaction conditions. wikipedia.org However, a generally accepted pathway involves the following key steps:

Transmetalation: The aryl boronic acid transmetalates with a Cu(II) salt (e.g., Cu(OAc)₂) to form a copper-aryl intermediate. nrochemistry.combme.hu

Ligand Exchange: The phenol (or amine) substrate coordinates to the copper center, displacing a ligand.

Reductive Elimination: The key bond-forming step is a reductive elimination from a Cu(III) intermediate, which is formed through oxidation of the Cu(II) species, often facilitated by oxygen from the air. organic-chemistry.orgnrochemistry.com This step forms the diaryl ether product and a Cu(I) species. wikipedia.org

Catalyst Reoxidation: The Cu(I) species is reoxidized to Cu(II) by an oxidant (often atmospheric oxygen), thus regenerating the active catalyst and completing the catalytic cycle. organic-chemistry.org

Applications in Medicinal Chemistry and Drug Development Research

Peptide Synthesis and Peptide-Based Drug Design

The incorporation of Boc-3,5-diiodo-L-tyrosine into peptide synthesis has opened new avenues for creating therapeutic peptides with tailored properties. evitachem.comchemimpex.com The Boc protecting group facilitates its use in solid-phase peptide synthesis, allowing for the controlled and sequential addition of amino acids to build a desired peptide chain. evitachem.com

This compound serves as a fundamental building block in the construction of peptide-based drugs. chemimpex.comevitachem.com Its structure is integral to the development of new pharmaceuticals, including those with potential applications in oncology. chemimpex.comchemimpex.com Researchers utilize this compound to create complex molecules designed to interact with specific biological targets. chemimpex.comnetascientific.com The presence of the diiodo-tyrosine moiety can be a critical determinant of the final molecule's biological activity and therapeutic potential.

For instance, iodinated diketopiperazines, which can be synthesized from this compound, have been investigated for their pharmacological activities, including anticancer properties. researchgate.netresearchgate.net The synthesis often starts with the diiodination of a commercially available Boc-L-Tyrosine monomer. researchgate.netresearchgate.net

The introduction of this compound into a peptide sequence can significantly modify its properties to enhance biological activity. chemimpex.comevitachem.com The two iodine atoms on the tyrosine ring are a key feature, contributing to increased stability and influencing how the peptide interacts with its biological target. chemimpex.com These modifications can lead to improved efficacy and a more desirable pharmacological profile. chemimpex.com

The unique structural characteristics imparted by the diiodinated tyrosine can lead to several beneficial modifications:

Enhanced Stability: The presence of iodine atoms can increase the peptide's resistance to enzymatic degradation, prolonging its half-life in biological systems. chemimpex.com

Improved Binding Affinity: The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of a peptide for its target receptor. researchgate.net

Altered Conformation: The bulky iodine atoms can influence the peptide's three-dimensional structure, which is often crucial for its biological function.

The unique chemical properties of this compound make it a valuable tool for designing peptides that target specific biological pathways. chemimpex.com By incorporating this modified amino acid, researchers can create peptides that interact with specific receptors or enzymes involved in disease processes. netascientific.com This targeted approach is particularly relevant in fields like oncology and neurobiology, where specificity is key to developing effective therapies with minimal side effects. chemimpex.comnetascientific.com For example, derivatives of this compound are used in studies related to neurotransmitter pathways to better understand neurological disorders. netascientific.com

Modification of Peptide Properties for Enhanced Biological Activity

Thyroid Hormone Analog Studies

The structural similarity of 3,5-diiodo-L-tyrosine to thyroid hormones makes it an important molecule in endocrinology research. chemimpex.comevitachem.com this compound serves as a crucial starting material for the synthesis of various thyroid hormone analogs. chemimpex.com

This compound and its derivatives are instrumental in studying thyroid function and developing treatments for thyroid-related disorders. chemimpex.comchemimpex.com By synthesizing analogs of thyroid hormones, researchers can investigate the structure-activity relationships of these hormones, leading to a better understanding of how they interact with their receptors. nih.govnih.gov This knowledge is vital for designing new drugs that can modulate thyroid hormone signaling. chemimpex.com

Studies have shown that derivatives of 3,5-diiodo-L-thyronine can mimic the structure of thyroxine but may lack full hormonal activity, making them useful for studying receptor binding without eliciting a full biological response. The synthesis of various 3'-substituted 3,5-diiodo-L-thyronines has allowed for detailed quantitative structure-activity relationship studies, providing insights into the hydrophobic nature of the thyroid hormone receptor's binding site. nih.gov

For in-depth metabolic studies of thyroid hormones, stable isotope-labeled analogs are required for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net this compound is a key precursor in the synthesis of these labeled compounds. nih.gov The Chan-Lam coupling reaction, for instance, has been employed with this compound methyl ester to synthesize 13C6-labeled 3,5-T2 (3,5-diiodo-L-thyronine). eur.nl This technique offers advantages over using radiolabeled compounds by avoiding the complications associated with radioactivity. nih.govresearchgate.net These stable isotope-labeled standards are crucial for accurately quantifying thyroid hormone metabolites in biological samples, thereby advancing our understanding of thyroid hormone metabolism in both health and disease. nih.govresearchgate.net

Role in Thyroid Hormone Biosynthesis Pathways

This compound is a synthetic derivative of 3,5-diiodo-L-tyrosine (DIT), a crucial intermediate in the biosynthesis of thyroid hormones. caymanchem.com In the thyroid gland, the enzyme thyroid peroxidase facilitates the iodination of tyrosine residues on the protein thyroglobulin to form monoiodotyrosine (MIT) and then DIT. Subsequently, two molecules of DIT are coupled to form thyroxine (T4), the primary thyroid hormone. nih.gov A smaller amount of triiodothyronine (T3), the more active form of the hormone, is formed by the coupling of one molecule of MIT and one molecule of DIT. nih.gov

The "Boc" (tert-butyloxycarbonyl) protecting group on this compound makes it a valuable tool in medicinal chemistry for studying thyroid hormone analogues. chemimpex.com This protecting group allows for selective chemical modifications at other parts of the molecule without affecting the amino group. chemimpex.com Researchers can utilize this compound as a starting material to synthesize various modified thyroid hormone structures. chemimpex.comchemimpex.com These synthetic analogues help in understanding the structure-activity relationships of thyroid hormones, investigating their binding to thyroid hormone receptors, and exploring their metabolic pathways. nih.govvulcanchem.com For instance, studies have used this compound in the synthesis of labeled thyronine derivatives to track their metabolic fate. nih.gov

Radiolabeling and Imaging Applications

The presence of two iodine atoms in this compound makes it an important precursor in the field of radiolabeling and medical imaging. chemimpex.comchemimpex.comchemimpex.com The stable iodine atoms can be replaced with radioactive isotopes of iodine, such as Iodine-123, Iodine-125, or Iodine-131, to create radiolabeled molecules.

Development of Radiopharmaceuticals for Diagnostic Imaging

This compound and its derivatives are utilized as key intermediates in the synthesis of radiopharmaceuticals for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). chemimpex.comnetascientific.comchemimpex.com These imaging modalities rely on the detection of gamma rays or positrons emitted from radiolabeled tracers that accumulate in specific tissues or organs. The diiodinated structure of the tyrosine derivative is particularly useful for creating agents for cancer detection and imaging of thyroid-related disorders. netascientific.comchemimpex.comchemimpex.com

In Vivo Visualization of Biological Processes

Once radiolabeled, derivatives of this compound can be administered to living organisms to visualize and track biological processes in vivo. chemimpex.com For example, radiolabeled tyrosine analogs can be used to study amino acid transport and metabolism in tumors, as cancer cells often exhibit increased amino acid uptake. evitachem.comsnmjournals.org This allows for the non-invasive monitoring of tumor growth and response to therapy. Furthermore, these radiotracers can be employed to investigate thyroid function and the biodistribution of thyroid hormone analogs. netascientific.comchemimpex.com

Synthesis of Radioiodinated Tyrosine Analogs

A primary application of this compound is in the synthesis of various radioiodinated tyrosine analogs. nih.gov The Boc protecting group facilitates controlled chemical reactions, allowing for the introduction of radioiodine at specific positions. chemimpex.com For instance, it has been used in the synthesis of [¹²⁵I]iodo-L-TIC(OH) compounds, which are cyclic tyrosine analogs investigated as potential imaging agents. nih.gov The synthesis often involves a deprotection step to remove the Boc group after the radioiodination has been achieved. mdpi.com

PrecursorRadioisotopeResulting AnalogApplication
This compound derivative¹²⁵I[¹²⁵I]iodo-L-TIC(OH)Research for SPECT imaging
This compound¹²³I[¹²³I]IMTSPECT imaging of brain tumors
3,5-diiodo-L-tyrosine¹²⁵I[3,5-¹²⁵I]Diiodo-L-thyroxineResearch on thyroid hormone analogs

Preparation of Radiolabeled Peptides for PET Scans

This compound serves as a building block for the preparation of radiolabeled peptides intended for use in PET scans. chemimpex.comchemimpex.com Peptides that target specific receptors or proteins in the body can be synthesized incorporating this diiodinated amino acid. Subsequent radioiodination of the peptide allows for its use as a targeted PET imaging agent. This approach is valuable in oncology for visualizing tumors that overexpress certain receptors. chemimpex.com

Bioconjugation Strategies for Targeted Drug Delivery

Bioconjugation involves linking a molecule, such as a drug or an imaging agent, to a targeting moiety, like an antibody or a peptide. This compound and its activated forms, such as the N-hydroxysuccinimide ester, are employed in bioconjugation strategies for targeted drug delivery. chemimpex.comchemimpex.comchemimpex.com The diiodotyrosine moiety can be incorporated into a larger molecule, and its functional groups can be used to attach therapeutic agents. chemimpex.comnetascientific.com This allows for the specific delivery of drugs to target cells, such as cancer cells, thereby enhancing therapeutic efficacy and potentially reducing side effects. netascientific.comchemimpex.com The versatility of this compound makes it a valuable tool for developing innovative and targeted therapeutic approaches. chemimpex.comnetascientific.com

Attachment of Biomolecules to Surfaces or Other Compounds

This compound is utilized in bioconjugation strategies, which involve the linking of biomolecules. chemimpex.comchemimpex.com This process allows researchers to attach molecules, such as drugs or imaging agents, to other compounds or surfaces. chemimpex.comnetascientific.com A key application of this is in the development of targeted drug delivery systems, where the compound can be used to connect therapeutic agents to targeting moieties like antibodies, aiming to enhance treatment efficacy while minimizing side effects. chemimpex.comnetascientific.com

Development of Targeted Therapies

The compound is a valuable intermediate in the synthesis of molecules for targeted therapies, particularly in oncology. netascientific.comchemimpex.com Its unique structural properties, conferred by the iodine atoms, are explored in pharmaceutical research to create new drugs that can interact with specific biological targets. chemimpex.comnetascientific.comchemimpex.com The presence of iodine is crucial for enhancing biological activity in certain contexts and is leveraged in the development of agents for cancer treatment and diagnostic imaging. chemimpex.comnetascientific.comchemimpex.com Prodrugs incorporating 3,5-diiodo-L-tyrosine (DIT) have been designed to target specific transporters, such as the organic anion-transporting polypeptide 1C1 (OATP1C1) expressed in glial cells, to improve drug delivery. nih.gov

Oncology Research and Anticancer Properties

In the field of oncology, this compound serves as a foundational component for developing potential anticancer agents. chemimpex.comchemimpex.com Its derivatives are investigated for their ability to target and affect cancer cells, making it a key molecule in the discovery of new cancer treatments. chemimpex.com

Exploration in Novel Therapeutic Agents

Researchers actively explore this compound and its derivatives as building blocks for novel therapeutic agents. chemimpex.comchemimpex.com The ability to modify peptides with this di-iodinated amino acid is a valuable tool in drug design, particularly for targeting specific biological pathways implicated in cancer. chemimpex.com The unique iodine substitutions are considered to enhance the biological activity of synthesized pharmaceuticals, making them promising candidates for new cancer therapies. netascientific.comchemimpex.com

Cytotoxic Activity of Iodinated Diketopiperazine Analogues

Diketopiperazines (DKPs) are recognized as privileged structures in medicinal chemistry and have been extensively investigated for their anticancer properties. researchgate.netresearchgate.net Research has focused on the synthesis of iodinated DKP analogues of Cyclo(L-Tyr-L-Tyr) using Boc-L-Tyrosine as a starting monomer. researchgate.net Studies have demonstrated that the cytotoxic activity of these analogues against various cancer cell lines is dependent on the number of iodine atoms and the presence of an electron-rich phenolic group. researchgate.netresearchgate.net The combination of iodine atoms with phenolic groups was found to be a critical factor in enhancing the cytotoxic activity of these compounds. researchgate.net

The cytotoxic effects of several halogen-functionalized diketopiperazine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A-431 (skin cancer). researchgate.net The results indicated that increased iodination generally correlated with increased cytotoxicity. researchgate.net

Cytotoxic Activity of Iodinated Diketopiperazine (DKP) Analogues researchgate.net
CompoundNumber of Iodine AtomsTarget Cancer Cell LinesObserved Activity
cyclo(Tyr-Tyr)0HeLa, MCF-7, A-431Control
cyclo(Tyr(I)-Tyr)1Moderate cytotoxic activity
cyclo(Tyr(I)2-Tyr)2Pronounced cytotoxic activity
cyclo(Tyr(I)2-Tyr(I))3Pronounced cytotoxic activity
cyclo(Tyr(I)2-Tyr(I)2)4Most pronounced cytotoxic activity

Neuroprotection Research

Beyond oncology, derivatives of this compound are being investigated for their potential roles in neurobiology, including the development of therapeutic strategies for neurological disorders. netascientific.com

Attenuation of Glutamatergic Synaptic Transmission

Research has shown that 3,5-diiodo-L-tyrosine (DIT), the deprotected form of this compound, has potent antiglutamatergic activity. ahajournals.org Overactivation of glutamate (B1630785) receptors contributes to neuronal damage during ischemic events, and agents that can safely depress excitatory glutamatergic synaptic transmission (GST) are of significant interest for neuroprotection. ahajournals.orgahajournals.org

A study using rat cultured neurons demonstrated that DIT attenuates GST with greater potency than its parent amino acid, L-Phenylalanine. ahajournals.org This depression of synaptic transmission was observed to persist even during conditions of energy deprivation, which simulates an ischemic environment. ahajournals.orgahajournals.org

Potency of Halogenated L-Phenylalanine Derivatives in Depressing Glutamatergic Synaptic Transmission ahajournals.org
CompoundIC₅₀ for depressing mEPSC frequency (μmol/L)
3,5-diiodo-L-tyrosine (DIT)104.6 ± 14.1
3,5-dibromo-L-tyrosine (DBrT)127.5 ± 13.3

*mEPSC: miniature excitatory postsynaptic current

The mechanism of action involves depressing the frequency of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). ahajournals.org These findings suggest that halogenated derivatives like DIT show promise as a novel class of neuroprotective agents for conditions such as brain ischemia. ahajournals.orgahajournals.org

Research on this compound in Neuronal Damage Mitigation Under Ischemic Conditions Remains Limited

Intensive searches of scientific literature and research databases have revealed a notable lack of specific studies on the direct role of the chemical compound This compound in the mitigation of neuronal damage under ischemic conditions. The current body of scientific research does not provide direct evidence or detailed findings regarding the application of this particular compound in the context of cerebral ischemia or stroke.

While research into related compounds exists, the explicit focus on this compound for neuroprotection in ischemic events is not presently documented in available scholarly articles. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group in organic synthesis, suggesting that this compound is primarily utilized as an intermediate in the preparation of other molecules. It is plausible that it may serve as a prodrug for the active compound, 3,5-diiodo-L-tyrosine (DIT), which would be released upon metabolic cleavage of the Boc group in vivo. However, studies specifically investigating this potential and the neuroprotective efficacy of the Boc-protected compound itself are not available.

In contrast, research has been conducted on the neuroprotective properties of the unprotected analogue, 3,5-diiodo-L-tyrosine (DIT) . Studies have indicated that DIT and its related halogenated derivatives may offer neuroprotective effects by modulating glutamatergic synaptic transmission, a key pathway in excitotoxicity-induced neuronal death during ischemia. These findings, however, are specific to DIT and cannot be directly extrapolated to this compound without dedicated research.

Therefore, due to the absence of specific research data on this compound's application in mitigating neuronal damage in ischemic conditions, a detailed scientific article on this topic, as per the requested outline, cannot be generated at this time. Further research is required to explore the potential therapeutic effects of this specific compound in the field of medicinal chemistry and neuroprotection.

Computational and Structural Biology Insights

Analysis of Halogen Bonding Interactions

The incorporation of iodine atoms at the 3 and 5 positions of the tyrosine ring in Boc-3,5-diiodo-L-tyrosine introduces the potential for significant halogen bonding interactions. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. High-level theoretical calculations have confirmed the presence of halogen bonds between the halogen atom of a substituted tryptophan residue and the backbone oxygen atom of a glutamate (B1630785) residue in a peptide-receptor complex. researchgate.net Experimental assays have further demonstrated that these halogen bonds can considerably promote peptide binding. researchgate.net

The strength and impact of these interactions are dependent on the halogen atom involved. The affinity and selectivity conferred by halogen bonding increase in the order of H < F < Cl < Br < I. researchgate.netresearchgate.net This trend highlights the superior ability of iodine to form strong halogen bonds, thereby enhancing both the affinity of a peptide for its target receptor and its selectivity over other non-cognate proteins. researchgate.netresearchgate.net Structural modeling has revealed that a halogen bond, in conjunction with a nearby π–cation–π stacking interaction, can create a ringed noncovalent system at the complex interface. researchgate.net This synergistic effect is effective in improving both the binding potency and the recognition specificity of the peptide. researchgate.net Non-covalent interaction (NCI) analyses have been employed to visualize and understand the role of these halogen bonds, alongside π-π interactions, in the crystal packing of halogenated peptide sequences. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies of derivatives of 3,5-diiodo-L-tyrosine have provided valuable insights into how modifications of this scaffold influence biological activity. The introduction of iodine atoms significantly alters several key molecular properties compared to the parent L-tyrosine, including an increase in molecular volume and hydrophobicity. nih.gov

In the context of developing therapeutic agents, derivatives of 3,5-diiodo-L-tyrosine have been explored for various applications. For instance, iodinated diketopiperazine analogues of Cyclo(L-Tyr-L-Tyr) have been synthesized using Fmoc/Boc-3,5-diiodo-L-tyrosine as a starting monomer. researchgate.net SAR studies on these compounds revealed that the number of iodine atoms is a crucial structural parameter for their cytotoxic activity in different cancer cell lines. researchgate.net Specifically, the combination of iodine atoms with the electron-rich phenolic group was found to be essential for pronounced cytotoxic effects. researchgate.net

Furthermore, in the development of radiolabeled tyrosine derivatives for imaging, the position of iodine substitution has been a key area of investigation. mdpi.com The Boc protecting group is often utilized in the synthesis of these derivatives to selectively protect the amine function during chemical modifications. mdpi.com For example, the amine group of iodinated tetrahydroisoquinoline-3-carboxylic acid (TIC) derivatives was protected with a Boc group before further modifications. mdpi.com These studies underscore the importance of the di-iodo substitution pattern in designing molecules with specific biological functions, from anticancer agents to diagnostic tools.

Theoretical Calculations in Peptide-Protein Interactions

Theoretical calculations have been instrumental in elucidating the role of this compound within the context of peptide-protein interactions. High-level theoretical calculations have been used to predict and confirm the existence of halogen bonds at the interface of a peptide-protein complex. researchgate.net These calculations showed a halogen bond forming between the halogen atom on a modified tryptophan residue (where the indole (B1671886) moiety was substituted with a halogen) and the backbone oxygen of a glutamate residue in the IL-5 receptor. researchgate.net

These computational models have demonstrated that the strength of the interaction, and consequently the binding affinity and selectivity, increases with the size of the halogen atom, with iodine providing the most significant enhancement. researchgate.netresearchgate.net This finding is critical for the rational design of peptides with improved therapeutic properties. researchgate.net Structural modeling further revealed a synergistic interplay between the halogen bond and a vicinal π–cation–π stacking interaction, which together form a stable, ringed noncovalent system. researchgate.net This system is key to improving both the binding potency and the specificity of the peptide for its target. researchgate.net The insights gained from these theoretical studies guide the synthetic efforts to create more effective peptide-based drugs.

Complexation with Metal Ions in Biological Systems

The 3,5-diiodo-L-tyrosine moiety, a precursor in the biosynthesis of thyroid hormones, has been studied for its ability to form complexes with metal ions, particularly copper(II), which are relevant to biological systems. acs.org

Investigations into ternary copper(II) complexes containing 3,5-diiodo-L-tyrosinate (I₂tyr) and an aromatic diamine, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), have been conducted using potentiometric, spectroscopic, and X-ray diffraction methods. acs.orgacs.org These studies have shown that the resulting complexes, such as [Cu(bpy)(I₂tyrO⁻)(H₂O)]·2H₂O and [Cu(bpy)(I₂tyrOH)(NO₃)]·CH₃OH, are stabilized by intramolecular stacking interactions between the aromatic rings of the diiodotyrosinate and the diamine ligand. acs.orgacs.orgmdpi.com

The stability of these ternary complexes is significantly enhanced compared to those without the di-iodo substitution. acs.org The central copper(II) ion in these complexes typically exhibits a distorted five-coordinate square-pyramidal geometry. acs.org The equatorial positions are occupied by the nitrogen and oxygen atoms of the I₂tyr ligand and the two nitrogen atoms of the bpy ligand, while an apical position is occupied by a water molecule or a nitrate (B79036) ion. acs.org

Table 1: Stability Constants for Ternary Copper(II) Complexes

Complex System log K
Cu(bpy)(I₂tyrOH) Positive
Cu(bpy)(I₂tyrO⁻) Positive
Cu(phen)(I₂tyrOH) Positive
Cu(phen)(I₂tyrO⁻) Positive

Note: Large positive log K values indicate significant stabilization due to stacking interactions. acs.orgacs.org

The iodine substituents on the tyrosine ring play a crucial role in the stabilization of these metal complexes. acs.org The differences in the stability constants (log K values) between ternary complexes containing 3,5-diiodo-L-tyrosinate and those with unsubstituted L-tyrosinate indicate that the iodine atoms greatly contribute to the stability enhancement. acs.orgacs.org

Analytical and Characterization Techniques in Research

Chromatographic Purification Methods

Chromatographic techniques are indispensable for the purification of Boc-3,5-diiodo-L-tyrosine from reaction mixtures and for the separation of closely related analogues.

High-Performance Flash Chromatography (HPFC) is a commonly utilized method for the purification of this compound and its derivatives. In one synthetic procedure, after the iodination of Boc-OMe-L-tyrosine, the crude product was purified by HPFC using a gradient of 10–80% ethyl acetate (B1210297) in hexanes. This process yielded 3,5-diiodo-Boc-OMe-L-tyrosine as a white solid with a 67.5% yield. nih.gov

Ion-Exchange Chromatography has been effectively used for the purification of related diiodotyrosine compounds, particularly in the context of radiolabeled analogues. For instance, L-thyroxine and 3,5-diiodo-L-thyronine have been purified using this method. researchgate.net Furthermore, anion-exchange solid-phase extraction has been employed as a purification step for radiolabeled cyclic tyrosine analogs derived from 3,5-diiodo-L-tyrosine. mdpi.com The principle of ion-exchange chromatography relies on the reversible interaction between the charged groups of the target molecule and the charged functional groups of the stationary phase, making it highly effective for separating compounds based on their net charge.

Affinity Chromatography has also been explored, where 3,5-diiodo-L-tyrosine is immobilized on a support matrix. This technique is particularly useful for studying interactions with specific proteins. For example, stationary phases containing 3,5-diiodo-L-tyrosine have been prepared to isolate and separate porcine and human pepsin. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR spectra of N-Boc-3,5-diiodo-L-tyrosine methyl ester show characteristic chemical shifts. For example, in CDCl₃, a singlet for the aromatic proton appears around δ 7.44 ppm, and the nine protons of the Boc protecting group resonate as a singlet at approximately δ 1.45 ppm. nih.gov

¹³C NMR spectra, while sometimes complicated by coupling effects in isotopically labeled compounds, are also used for structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. For the sodium adduct of 3,5-diiodo-Boc-OMe-¹³C₉-¹⁵N-L-tyrosine ([M+Na]⁺), the calculated mass was 579.9523, with a found mass of 579.9528, demonstrating high accuracy. nih.gov Similarly, HRMS has been used to confirm the composition of other related thyronine derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) provides fragmentation data that helps to further confirm the structure of the molecule. This technique has been used to characterize ¹³C₉-¹⁵N-labeled compounds related to this compound. nih.gov

Radiochemical Purity and Yield Determination

In the synthesis of radiolabeled analogues of this compound for imaging applications, determining the radiochemical purity and yield is critical.

Radiochemical Yield (RCY) is a measure of the efficiency of the radiolabeling reaction. For instance, in the synthesis of [¹²⁵I]iodo-L-TIC(OH) derivatives, which use precursors related to diiodo-tyrosine, radiochemical yields were reported to be in the range of 51–78%. mdpi.com Another study reported radioactivity yields of approximately 36% in a coupling reaction involving [¹²⁵I]diiodo-L-tyrosine. researchgate.net

Radiochemical Purity (RCP) ensures that the radioactivity detected is associated with the desired compound and not with radioactive impurities. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is the standard method for this determination. For several [¹²⁵I]iodo-L-TIC(OH) derivatives, the radiochemical purity was found to be greater than 98%. mdpi.comresearchgate.net Similarly, [¹⁸F]fluoro-L-TIC(OH) derivatives also showed high radiochemical purity of over 98.9%. mdpi.comresearchgate.net Radiochromatography is another technique used to check the radiochemical purity of compounds like L-thyroxine and 3,5-diiodo-L-thyronine. researchgate.net

Enantiomeric Excess Determination

For chiral molecules like this compound, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the stereochemical purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary method for determining the enantiomeric excess. In the synthesis of radiolabeled cyclic tyrosine analogs, analytical HPLC measurements were performed on a chiral column to confirm the enantiomeric purity. mdpi.com For various [¹²⁵I]iodo-L-TIC(OH) and [¹⁸F]fluoro-L-TIC(OH) derivatives, the enantiomeric excess was determined to be greater than 99%. mdpi.comresearchgate.net

Mass Spectrometry-based methods have also been developed for chiral differentiation. Using 3,5-diiodo-L-tyrosine as a chiral reference compound, the enantiomeric pairs of several pharmaceutically important drugs have been successfully differentiated. researchgate.net This method has also been demonstrated to be suitable for measuring the enantiomeric excess of compounds like DOPA. researchgate.net

Interactive Data Tables

Table 1: Spectroscopic Data for N-Boc-3,5-diiodo-L-tyrosine Methyl Ester

Technique Nucleus/Ion Solvent Chemical Shift (δ ppm) / m/z Description Reference
¹H NMR ¹H CDCl₃ 7.44 (s, 1H) Aromatic proton nih.gov
¹H NMR ¹H CDCl₃ 5.01 (s, 1H) NH proton nih.gov
¹H NMR ¹H CDCl₃ 4.49 (dd, 1H) α-proton nih.gov
¹H NMR ¹H CDCl₃ 3.74 (s, 3H) Methyl ester protons nih.gov
¹H NMR ¹H CDCl₃ 3.00 (dd, 1H), 2.91 (dd, 1H) β-protons nih.gov
¹H NMR ¹H CDCl₃ 1.45 (s, 9H) Boc protons nih.gov

Table 2: Radiochemical and Enantiomeric Purity of Related Compounds

Compound Radiochemical Yield (RCY) Radiochemical Purity (RCP) Enantiomeric Excess (e.e.) Reference
[¹²⁵I]5-iodo-L-TIC(OH) 85% >98% >99% mdpi.com
[¹²⁵I]6-iodo-L-TIC(OH) 78% >98% >99% mdpi.com
[¹²⁵I]8-iodo-L-TIC(OH) 51% >98% >99% mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Boc-3,5-diiodo-L-tyrosine-Based Probes

The intrinsic properties of the diiodotyrosine moiety make it an excellent candidate for the development of sophisticated molecular probes. This compound is a key starting material for synthesizing these tools, which are designed to investigate complex biological processes. rsc.org

A significant area of research is the creation of fluorescent unnatural amino acids (UAAs). rsc.org Scientists have successfully used protected diiodo-L-tyrosine to synthesize UAAs with stilbene (B7821643) and meta-phenylenevinylene backbones through palladium-catalyzed Heck couplings. rsc.org Unlike many fluorescent probes that have a narrow emission range, these novel tyrosine analogs exhibit emissions across a broad spectrum of wavelengths (400–800 nm). rsc.org Furthermore, some of these UAAs show promise as stimuli-responsive probes due to their reversible pH and redox responses. rsc.org To demonstrate their utility, one such UAA was incorporated into a cell-penetrating peptide sequence, and its internalization into cells was monitored using confocal fluorescence microscopy. rsc.org

The diiodinated structure is also valuable for imaging applications, particularly in radiolabeling for in vivo tracking of biological processes. chemimpex.com The development of probes based on this compound allows for the site-specific introduction of a trackable moiety into peptides and proteins, overcoming the poor optical properties of natural fluorescent amino acids like tryptophan and tyrosine. rsc.org

Integration into Multi-Omics Research

The advent of multi-omics—encompassing genomics, proteomics, and metabolomics—has created new opportunities to understand disease at a systems level. This compound and its derivatives are becoming increasingly relevant in this field, particularly in metabolomics and proteomics for biomarker discovery.

In a recent study on early ovarian cancer detection, an untargeted metabolomics approach identified tyrosine catabolism as a significantly perturbed pathway in patients. nih.gov Subsequent targeted analysis using liquid chromatography-mass spectrometry (LC-MS) confirmed that 3,5-diiodo-L-tyrosine was among the metabolites with a consistent trend in the uterine fluid of ovarian cancer patients. nih.gov This highlights its potential as a biomarker for disease diagnosis.

Furthermore, multi-omics data has been used to identify novel therapeutic targets. For instance, research on triple-negative breast cancer (TNBC) revealed a strong dependence on the L-type amino acid transporter 1 (LAT1) for essential amino acid uptake. researchgate.net A screening of compound databases against a model of LAT1 identified 3-iodo-L-tyrosine and, by similarity, 3,5-diiodo-L-tyrosine as potent inhibitors of this transporter, with an IC50 value of 7.9 µM. researchgate.net This integration of computational screening with proteomics and metabolomics demonstrates how derivatives of diiodotyrosine can be identified as key players in cancer metabolism. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a pivotal technique for quantifying thyroid hormones and their derivatives, like 3,5-diiodo-L-tyrosine, in complex biological mixtures for such studies. unisi.it

Research AreaAnalyte/TargetKey FindingMulti-Omics ApproachCitation
Ovarian Cancer3,5-diiodo-L-tyrosineIdentified as a potential biomarker in uterine fluid.Untargeted and Targeted Metabolomics (LC-MS) nih.gov
Breast CancerL-type amino acid transporter 1 (LAT1)3,5-diiodo-L-tyrosine identified as a potent inhibitor.Computational Screening, Proteomics researchgate.net
Ischemic Stroke-Multi-omics strategies proposed to understand molecular mechanisms.Metabolomics, Proteomics ahajournals.org

Exploration in Neglected Disease Therapeutics

While much of the focus for this compound has been on cancer and thyroid-related research, its potential application in neglected diseases is an emerging area of interest. The unique chemical properties that make it useful in oncology and neurobiology could be repurposed to address unmet medical needs in other areas.

One promising avenue is in the development of neuroprotective agents. Research has shown that endogenous halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT), can attenuate glutamatergic synaptic transmission with greater potency than L-phenylalanine itself. ahajournals.org In a study on brain ischemia models, DIT and its brominated counterpart, 3,5-dibromo-L-tyrosine (DBrT), showed significant neuroprotective effects. ahajournals.org DBrT, in particular, reduced brain infarct volume and neurological deficits in rats. ahajournals.org These findings suggest that such compounds could be explored for treating neurological damage in neglected diseases that have a neuroinflammatory or ischemic component.

Another potential application is in targeted therapy. A patent for antibody-directed enzyme prodrug therapy (ADEPT) describes prodrugs that incorporate a 3,5-diiodo-L-tyrosine moiety. google.com Specifically, the compound N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutam-1-yl-3,5-diiodo-L-tyrosine was designed as a prodrug to be cleaved by a targeted enzyme at the disease site. google.com While developed in the context of cancer, this targeted delivery strategy could be adapted for infectious or parasitic neglected diseases, concentrating a therapeutic agent at the site of infection while minimizing systemic toxicity.

Therapeutic StrategyCompound/DerivativeMechanism of ActionPotential ApplicationCitation
Neuroprotection3,5-diiodo-L-tyrosine (DIT)Attenuation of glutamatergic synaptic transmission.Neurological damage in neglected diseases. ahajournals.org
Prodrug TherapyN-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutam-1-yl-3,5-diiodo-L-tyrosineTargeted release of a cytotoxic agent by a specific enzyme.Localized treatment of infectious or parasitic diseases. google.com

Advancements in Targeted Delivery Systems

The development of systems that can deliver therapeutic agents specifically to diseased cells is a cornerstone of modern pharmacology. This compound and its activated esters are proving to be exceptionally useful in the construction of these advanced delivery vehicles. chemimpex.comchemimpex.com

Researchers utilize this compound to create bioconjugates for targeted drug delivery, which can improve the efficacy and specificity of therapeutic agents. chemimpex.com A key derivative, this compound N-hydroxysuccinimide ester, is particularly valuable for this purpose. chemimpex.com This compound facilitates the stable attachment of the diiodotyrosine moiety to other biomolecules, such as therapeutic agents. chemimpex.com By conjugating this compound with drugs, scientists can enhance the specificity and effectiveness of treatments, with oncology being a primary area of application. chemimpex.comchemimpex.com

The versatility of this compound allows it to serve as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Its incorporation into peptides can enhance biological activity or confer unique properties. evitachem.com For example, it can be used in solid-phase peptide synthesis to introduce iodine into peptide sequences, a strategy used in developing radiolabeled peptides for diagnostic imaging or creating peptide-drug conjugates for targeted therapy. chemimpex.comevitachem.comcreative-peptides.com This ability to form stable linkages with a range of biomolecules makes it a versatile and powerful tool for scientists innovating in drug design and targeted delivery. chemimpex.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Boc-3,5-diiodo-L-tyrosine, and how can purity be optimized?

  • Methodology : The synthesis typically involves iodination of Boc-L-tyrosine using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometric control of iodine to prevent over-iodination, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>95%) is confirmed using HPLC with UV detection at 280 nm and LC-MS to verify molecular mass (533.096 g/mol) .
  • Challenges : Side products like mono-iodinated or tri-iodinated derivatives may form if stoichiometry or reaction time is miscalibrated. Use TLC to monitor reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to verify aromatic proton environments (δ 7.2–7.4 ppm for iodinated phenyl groups) and Boc-group signals (δ 1.4 ppm for tert-butyl) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc group) and 1250 cm⁻¹ (C–O of phenolic hydroxyl) confirm functional groups .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages (e.g., C: 31.65%, H: 3.21%, I: 47.58%) .

Q. What are the standard applications of this compound in peptide chemistry?

  • Use Cases :

  • As a protected tyrosine derivative in solid-phase peptide synthesis (SPPS) to study iodine’s steric and electronic effects on peptide folding .
  • Radiolabeling with ¹²⁵I for tracking peptide biodistribution in thyroid hormone analog studies .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Context : Discrepancies exist between reported solubility in DMSO (high) vs. methanol (low) due to variability in crystallinity and hydration states (e.g., dihydrate vs. anhydrous forms) .
  • Methodology :

  • Conduct a systematic solubility study using Karl Fischer titration to quantify water content.
  • Compare DSC (differential scanning calorimetry) thermograms to identify polymorphic forms .
    • Recommendation : Pre-dry the compound under vacuum (40°C, 24h) to standardize solubility assays .

Q. What experimental designs mitigate iodine loss during this compound coupling reactions?

  • Challenge : Deiodination can occur under basic conditions (e.g., during Fmoc deprotection in SPPS) or via radical pathways.
  • Solutions :

  • Use milder bases (e.g., piperidine with 1% HOBt) to reduce base-induced dehalogenation .
  • Add radical scavengers (e.g., TEMPO) during light-sensitive reactions .
  • Monitor iodine retention via ICP-MS or X-ray fluorescence spectroscopy post-synthesis .

Q. How can researchers address discrepancies in reported bioactivity of this compound derivatives?

  • Case Study : In thyroid hormone analog studies, conflicting IC₅₀ values for receptor binding may arise from differences in assay conditions (e.g., pH, co-solvents) .
  • Resolution Strategy :

  • Standardize assays using uniform buffer systems (e.g., PBS, pH 7.4) and validate with a reference compound (e.g., levothyroxine sodium impurity standard) .
  • Perform molecular dynamics simulations to assess iodine’s role in receptor-ligand interactions .

Q. What advanced analytical methods characterize iodine’s electronic effects in this compound?

  • Techniques :

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify iodine’s oxidation state and electron-withdrawing impact on the aromatic ring .
  • DFT Calculations : Model charge distribution and HOMO/LUMO orbitals to predict reactivity in peptide coupling .
  • Raman Spectroscopy : Identify vibrational modes (e.g., C–I stretching at ~200 cm⁻¹) to correlate with steric constraints .

Methodological Guidance

Q. How should researchers handle this compound given limited toxicological data?

  • Safety Protocol :

  • Treat as a potential irritant (GHS Category 2) based on structural analogs .
  • Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion due to uncharacterized chronic toxicity .
    • Waste Disposal : Incinerate iodine-containing waste at >800°C to prevent environmental release .

Q. What strategies optimize this compound storage for long-term stability?

  • Conditions : Store at +4°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Desiccate to avoid hydrate formation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.